An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol
An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol
This guide provides a comprehensive technical overview for the synthesis of 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and development. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative, with its specific substitution pattern, presents a valuable target for further investigation. This document offers a detailed, two-step synthetic pathway, grounded in established chemical principles and supported by analogous literature precedents.
Introduction and Significance
Benzisoxazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities.[1][2] The rigid, planar structure of the benzisoxazole ring system allows it to effectively interact with various biological targets. The title compound, 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol, incorporates a methoxyphenyl group, a common feature in many bioactive molecules, and a hydroxyl group on the benzisoxazole core, which can serve as a handle for further functionalization or as a key pharmacophoric element. The synthesis of this specific derivative is of interest for building libraries of potential therapeutic agents.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and convergent synthetic approach to 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol involves the construction of the benzisoxazole ring from a suitable acyclic precursor. A well-established method for the formation of 3-aryl-benzisoxazoles is the reaction of a 2'-hydroxychalcone with hydroxylamine. This leads to the following retrosynthetic breakdown:
Caption: Retrosynthetic analysis of 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol.
This two-step approach is advantageous due to the ready availability of the starting materials and the generally high efficiency of both the Claisen-Schmidt condensation and the subsequent cyclization reaction.
Part 1: Synthesis of (E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Precursor)
The first part of the synthesis involves a base-catalyzed Claisen-Schmidt condensation between 2,5-dihydroxyacetophenone and 4-methoxybenzaldehyde.[3][4][5] This reaction forms the α,β-unsaturated ketone backbone of the chalcone.
Experimental Protocol
Materials:
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2,5-Dihydroxyacetophenone
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4-Methoxybenzaldehyde
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Ethanol
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Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl), dilute
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Deionized water
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Standard laboratory glassware and magnetic stirrer
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dihydroxyacetophenone (1.0 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in ethanol.
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While stirring at room temperature, slowly add an aqueous solution of potassium hydroxide (or sodium hydroxide) (3-4 equivalents).
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Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
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A solid precipitate of the chalcone will form. Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.
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The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure (E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Mechanism of the Claisen-Schmidt Condensation
The reaction proceeds via the formation of an enolate from 2,5-dihydroxyacetophenone, which then acts as a nucleophile and attacks the carbonyl carbon of 4-methoxybenzaldehyde. The resulting aldol adduct readily undergoes dehydration to form the stable, conjugated chalcone.
Caption: Mechanism of the Claisen-Schmidt condensation.
Part 2: Synthesis of 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol
The second and final step is the cyclization of the synthesized chalcone with hydroxylamine hydrochloride to form the desired benzisoxazole. This reaction involves the initial formation of an oxime, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the double bond, and subsequent aromatization.
Experimental Protocol
Materials:
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(E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium acetate or another suitable base
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Ethanol or a similar protic solvent
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Standard laboratory glassware for reflux
Procedure:
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In a round-bottom flask, dissolve the chalcone (1.0 equivalent) in ethanol.
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Add hydroxylamine hydrochloride (1.5-2.0 equivalents) and sodium acetate (2.0-3.0 equivalents) to the solution.
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Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into cold water to precipitate the crude product.
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Collect the solid by vacuum filtration and wash with water.
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The crude 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) to obtain the final product.
Mechanism of Benzisoxazole Formation
The reaction is initiated by the condensation of hydroxylamine with the carbonyl group of the chalcone to form an oxime. The key step is the intramolecular Michael addition of the 2'-hydroxyl group to the α,β-unsaturated system of the oxime. Tautomerization and subsequent loss of water lead to the aromatic benzisoxazole ring. The regioselectivity is driven by the formation of the thermodynamically stable aromatic ring system.
Caption: Synthetic pathway from chalcone to the final benzisoxazole product.
Data Summary
The following table summarizes the expected materials and potential outcomes for the synthesis. Note that the yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purification techniques employed.
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Typical Yield (%) |
| 1 | 2,5-Dihydroxyacetophenone, 4-Methoxybenzaldehyde | (E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Ethanol | KOH or NaOH | 70-90 |
| 2 | (E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol | Ethanol | Hydroxylamine HCl, NaOAc | 60-85 |
Characterization
The structure of the final product, 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol, should be confirmed using standard analytical techniques:
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¹H NMR Spectroscopy: Expected signals would include those for the aromatic protons on both the benzisoxazole and methoxyphenyl rings, a singlet for the methoxy group, and a broad singlet for the phenolic hydroxyl group.
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¹³C NMR Spectroscopy: The spectrum should show the characteristic signals for the carbon atoms of the benzisoxazole and methoxyphenyl rings, including the methoxy carbon.
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Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, C=N of the isoxazole ring, and C-O stretches of the ether and phenol should be present.
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Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis for 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol. The methodology is based on the well-established Claisen-Schmidt condensation and subsequent cyclization with hydroxylamine, providing a practical route for obtaining this valuable heterocyclic compound for further research in medicinal chemistry and drug development. The protocols provided are robust and can be adapted and optimized for specific laboratory conditions.
References
- Claisen-Schmidt Condensation. (n.d.).
- El Mahmoudi, A., Chkirate, K., Tachallait, H., Van Meervelt, L., Bakhouch, M., El-Massaoudi, M., ... & Benchat, N. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide. Molbank, 2022(4), M1482.
- Sivakumar, P. M., & Senthilkumar, P. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. In Recent Developments in Chemistry and Biochemistry Research (Vol. 1).
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2.
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Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]
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PubChem. (n.d.). 2',5'-Dihydroxy-4-methoxychalcone. Retrieved from [Link]
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Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from [Link]
- ResearchGate. (n.d.). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.
- SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.
- Royal Society of Chemistry. (2013). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles.
- ResearchGate. (n.d.). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
- Sukhorukov, A. Yu., & Lukoyanov, A. A. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 61(1), 1-2.
